molecular formula C14H14N2O4S2 B7505663 (E)-N-(2-methoxy-5-sulfamoylphenyl)-3-thiophen-2-ylprop-2-enamide

(E)-N-(2-methoxy-5-sulfamoylphenyl)-3-thiophen-2-ylprop-2-enamide

Cat. No. B7505663
M. Wt: 338.4 g/mol
InChI Key: UUYLXTGPWDSFHF-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-methoxy-5-sulfamoylphenyl)-3-thiophen-2-ylprop-2-enamide, also known as MS23, is a chemical compound that has been studied for its potential use in various scientific research applications. The synthesis method for MS23 involves several steps, including the reaction of 2-methoxy-5-nitrobenzenesulfonamide with thiophene-2-carboxylic acid, followed by reduction and coupling reactions.

Mechanism of Action

The mechanism of action of (E)-N-(2-methoxy-5-sulfamoylphenyl)-3-thiophen-2-ylprop-2-enamide involves the inhibition of Hsp90, a protein that is essential for the survival of cancer cells. Hsp90 is involved in the folding and stabilization of many proteins that are important for cancer cell growth and survival. By inhibiting Hsp90, (E)-N-(2-methoxy-5-sulfamoylphenyl)-3-thiophen-2-ylprop-2-enamide disrupts the folding and stabilization of these proteins, leading to the death of cancer cells. In addition, (E)-N-(2-methoxy-5-sulfamoylphenyl)-3-thiophen-2-ylprop-2-enamide has been shown to have anti-inflammatory effects by inhibiting the activity of an enzyme called COX-2, which is involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-N-(2-methoxy-5-sulfamoylphenyl)-3-thiophen-2-ylprop-2-enamide are largely related to its inhibition of Hsp90 and COX-2. By inhibiting Hsp90, (E)-N-(2-methoxy-5-sulfamoylphenyl)-3-thiophen-2-ylprop-2-enamide disrupts the folding and stabilization of many proteins that are important for cancer cell growth and survival. This leads to the death of cancer cells and the inhibition of tumor growth. In addition, by inhibiting COX-2, (E)-N-(2-methoxy-5-sulfamoylphenyl)-3-thiophen-2-ylprop-2-enamide reduces the production of inflammatory molecules, leading to a reduction in inflammation and the potential treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of (E)-N-(2-methoxy-5-sulfamoylphenyl)-3-thiophen-2-ylprop-2-enamide for lab experiments is its specificity for Hsp90 and COX-2, which makes it a useful tool for studying the role of these proteins in cancer and inflammation. In addition, (E)-N-(2-methoxy-5-sulfamoylphenyl)-3-thiophen-2-ylprop-2-enamide has been shown to have low toxicity, making it a relatively safe compound to work with in the lab. However, one limitation of (E)-N-(2-methoxy-5-sulfamoylphenyl)-3-thiophen-2-ylprop-2-enamide is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on (E)-N-(2-methoxy-5-sulfamoylphenyl)-3-thiophen-2-ylprop-2-enamide. One direction is the development of more potent and selective inhibitors of Hsp90 and COX-2 based on the structure of (E)-N-(2-methoxy-5-sulfamoylphenyl)-3-thiophen-2-ylprop-2-enamide. Another direction is the investigation of the potential use of (E)-N-(2-methoxy-5-sulfamoylphenyl)-3-thiophen-2-ylprop-2-enamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, further research is needed to fully understand the biochemical and physiological effects of (E)-N-(2-methoxy-5-sulfamoylphenyl)-3-thiophen-2-ylprop-2-enamide and its potential use in the treatment of cancer and inflammatory diseases.

Synthesis Methods

The synthesis of (E)-N-(2-methoxy-5-sulfamoylphenyl)-3-thiophen-2-ylprop-2-enamide involves several steps, starting with the reaction of 2-methoxy-5-nitrobenzenesulfonamide with thiophene-2-carboxylic acid in the presence of a base catalyst. The resulting product is then reduced using a reducing agent, such as sodium dithionite. Finally, the reduced product is coupled with (E)-3-(dimethylamino)prop-2-enamide in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide. The resulting product is (E)-N-(2-methoxy-5-sulfamoylphenyl)-3-thiophen-2-ylprop-2-enamide, which can be purified using column chromatography.

Scientific Research Applications

(E)-N-(2-methoxy-5-sulfamoylphenyl)-3-thiophen-2-ylprop-2-enamide has been studied for its potential use in various scientific research applications, including cancer research and the treatment of inflammatory diseases. In cancer research, (E)-N-(2-methoxy-5-sulfamoylphenyl)-3-thiophen-2-ylprop-2-enamide has been shown to inhibit the growth of cancer cells by blocking the activity of a protein called Hsp90, which is essential for the survival of cancer cells. In addition, (E)-N-(2-methoxy-5-sulfamoylphenyl)-3-thiophen-2-ylprop-2-enamide has been shown to have anti-inflammatory effects, making it a potential treatment for diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

(E)-N-(2-methoxy-5-sulfamoylphenyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c1-20-13-6-5-11(22(15,18)19)9-12(13)16-14(17)7-4-10-3-2-8-21-10/h2-9H,1H3,(H,16,17)(H2,15,18,19)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYLXTGPWDSFHF-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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